molecular formula C5H10O3S B12970683 2-Methylallyl methanesulfonate

2-Methylallyl methanesulfonate

Cat. No.: B12970683
M. Wt: 150.20 g/mol
InChI Key: GZFLSANZKLHABW-UHFFFAOYSA-N
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Description

2-Methylallyl methanesulfonate: is an organic compound with the molecular formula C5H10O3S. It is a methanesulfonate ester derived from 2-methylallyl alcohol and methanesulfonic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylallyl methanesulfonate can be synthesized through the esterification of 2-methylallyl alcohol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to drive the reaction to completion. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Methylallyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylallyl methanesulfonate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.

    Biology: The compound is used in studies involving alkylation reactions and their effects on biological systems. It serves as a model compound for understanding the behavior of similar esters in biological environments.

    Medicine: Research on this compound includes its potential use in drug development, particularly in designing alkylating agents for chemotherapy.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methylallyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group undergoes fission, releasing the 2-methylallyl group, which can then react with nucleophiles in the intracellular environment. This reaction can lead to the alkylation of DNA, proteins, and other cellular components, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

    Methyl methanesulfonate: Another alkylating agent with similar reactivity but different alkyl group structure.

    Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group instead of a methyl group.

    Propyl methanesulfonate: Similar to ethyl methanesulfonate but with a propyl group.

Uniqueness: 2-Methylallyl methanesulfonate is unique due to the presence of the 2-methylallyl group, which imparts distinct reactivity and properties compared to other methanesulfonate esters. This uniqueness makes it valuable in specific chemical synthesis processes and research applications .

Properties

Molecular Formula

C5H10O3S

Molecular Weight

150.20 g/mol

IUPAC Name

2-methylprop-2-enyl methanesulfonate

InChI

InChI=1S/C5H10O3S/c1-5(2)4-8-9(3,6)7/h1,4H2,2-3H3

InChI Key

GZFLSANZKLHABW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COS(=O)(=O)C

Origin of Product

United States

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